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molecular formula C16H15ClN2O3S B8655471 N-(6-acetyl-2-chloro-3-methoxyphenyl)-4-cyclopropylthiazole-2-carboxamide

N-(6-acetyl-2-chloro-3-methoxyphenyl)-4-cyclopropylthiazole-2-carboxamide

Cat. No. B8655471
M. Wt: 350.8 g/mol
InChI Key: HFMSAJLLTXOSBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08377962B2

Procedure details

To a solution of compound 267a (3.4 g, 1.2 eq.) in dioxane (60 mL) was added 6-acetyl-2-chloro-3-methoxy aniline 201d (3.01 g, 1 eq.) in dioxane. The mixture was stirred at room temperature overnight. Water was added and the mixture was extracted with ethyl acetate. The organic layer was dried over Na2SO4, filtered, and concentrated under vacuum. The residue was purified by chromatography on silica gel (petroleum ether/ethyl acetate) to yield compound 268a as a brown solid in 66% yield. 1H NMR (CDCl3, 400 MHz): δ (ppm) 1-1.06 (m, 4H), 2.08-2.15 (m, 1H), 2.58 (s, 3H), 3.99 (s, 3H), 6.87 (d, J=8.78 Hz, 1H), 7.16 (s, 1H), 7.67 (d, J=8.78 Hz, 1H), 10.27 (br s, 1H); MS (ESI, EI+): m/z=351 (MH+).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[N:5]=[C:6]([C:9](Cl)=[O:10])[S:7][CH:8]=2)[CH2:3][CH2:2]1.[NH2:12][C:13]1[C:18]([Cl:19])=[C:17]([O:20][CH3:21])[CH:16]=[CH:15][C:14]=1[C:22](=[O:24])[CH3:23].O>O1CCOCC1>[C:22]([C:14]1[C:13]([NH:12][C:9]([C:6]2[S:7][CH:8]=[C:4]([CH:1]3[CH2:3][CH2:2]3)[N:5]=2)=[O:10])=[C:18]([Cl:19])[C:17]([O:20][CH3:21])=[CH:16][CH:15]=1)(=[O:24])[CH3:23]

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
C1(CC1)C=1N=C(SC1)C(=O)Cl
Name
Quantity
3.01 g
Type
reactant
Smiles
NC1=C(C=CC(=C1Cl)OC)C(C)=O
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (petroleum ether/ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(C(=C1NC(=O)C=1SC=C(N1)C1CC1)Cl)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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